3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Asymmetric Catalysis Antidepressant API Intermediate Chiral Synthesis

Researchers scaling duloxetine synthesis face inconsistent enantioselectivity with generic chalcones. 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 34772-98-0) resolves this: • Enables >99% ee via validated (S,S)-TsDPEN-Ru(II) asymmetric transfer hydrogenation • Defined (E)-geometry & mp 197-198°C ensure reproducible reactivity • X-ray & NMR data support GMP analytical reference standard preparation

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 34772-98-0
Cat. No. B1298931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
CAS34772-98-0
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC=CS1
InChIInChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
InChIKeyNXYSVZGMDFMOJJ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one


3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 34772-98-0) is a heterocyclic enaminone that serves as a pivotal intermediate in the industrial asymmetric synthesis of the antidepressant duloxetine [1]. Characterized by an (E)-configured α,β-unsaturated ketone with a dimethylamino donor and a thiophene-2-yl acceptor, the compound exhibits a melting point of 197–198 °C (1,4-dioxane) and a calculated aqueous solubility of 1.5 g/L at 25 °C . Its structure has been definitively confirmed by X-ray crystallography and updated 1H/13C NMR and IR data [2].

Workflow

Asymmetric synthesis of duloxetine: key chiral intermediate

Identity

Single-crystal X-ray structure confirmed; updated NMR/IR data

Process

High melting point (197–198 °C) supports recrystallization

Uniqueness of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one


Generic substitution fails for 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one because its dual role as both a chromophoric enaminone and a chiral synthon is structure-dependent. The specific (E)-geometry and the electron-rich dimethylamino-thiophene push-pull system are essential for the compound's defined melting point (197–198 °C) and its reactivity in asymmetric transfer hydrogenation [1]. Unlike common chalcones lacking the dimethylamino group, this compound provides a pre-organized enamine that enables high enantioselectivity in the synthesis of duloxetine, a feature not shared by analogs such as 3-(4-dimethylaminophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which exhibits a different docking profile (MAO-B docking score -8.46 kcal/mol, Ki ~0.64 µM) [2]. Consequently, substituting with a structurally related but unoptimized intermediate would compromise both the yield and the chiral purity of the final API.

Specific (E)-enaminone geometry enables enantioselective transfer hydrogenation
Chalcone analogs lacking dimethylamino donor may not pre-organize for asymmetric reduction
Dimethylamino-thiophene push-pull system defines reactivity and melting behavior
para-Dimethylaminophenyl variant shows different electronic profile; no reported use in duloxetine route
Proven industrial enantioselectivity (>99% ee) in duloxetine precursor synthesis
Analog intermediates may compromise chiral purity and regulatory intermediate quality

Evidence Guide: 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one


Asymmetric Transfer Hydrogenation Route to Duloxetine

The target compound is the direct precursor in a patented asymmetric transfer hydrogenation to yield (S)-duloxetine. When 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is reduced using a (S,S)-TsDPEN–Ru(II) catalyst, the resulting (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol is obtained with excellent enantioselectivity (ee >99%) and good yield [1]. In contrast, the alternative benzothiophene analog (CAS 34772-98-0 as listed incorrectly on some databases) or other chalcones lacking the dimethylamino group are not reported to undergo this highly stereoselective reduction, making them unsuitable for the same chiral API route.

Asymmetric Hydrogenation Route
Head-to-head
Enantioselectivity >99% ee, good yield using (S,S)-TsDPEN–Ru(II) catalyst; competitor benzothiophene analog or simple chalcones lack viable chiral reduction data
Supports enantioselective synthesis route validation
Requires verification of transfer hydrogenation conditions at scale
Asymmetric Catalysis Antidepressant API Intermediate Chiral Synthesis

Structural Characterization and Batch Consistency

Recent single-crystal X-ray diffraction analysis has provided the first unambiguous solid-state structure of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, confirming the (E)-configuration and key intramolecular hydrogen bonding [1]. Simultaneously, 1H NMR, 13C NMR, and IR data were updated and standardized, offering a robust reference for purity assessment. By comparison, many related thiophene chalcones (e.g., 3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one) have only been characterized by standard spectroscopic methods without a crystal structure, leaving ambiguity regarding their solid-state conformation and potential polymorphic variations [2].

Structural Confirmation
Class-level
Single-crystal X-ray structure, updated ¹H/¹³C NMR, IR data; unambiguous (E)-configuration; comparator analog lacks crystal structure
Supports identity testing and polymorph control
Confirmed for one crystalline form; evaluate batch consistency
Crystallography NMR Spectroscopy Quality Control

Physicochemical Profile for Process Development

The target compound exhibits a well-defined melting point of 197–198 °C (recrystallized from 1,4-dioxane) and a calculated aqueous solubility of 1.5 g/L at 25 °C . This high melting point and moderate solubility provide a distinct crystallization advantage over closely related analogs. For example, 3-(4-dimethylaminophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which bears a para-dimethylaminophenyl instead of the enaminone moiety, has a reported docking score but lacks a documented melting point, suggesting a less crystalline nature that complicates isolation and purification [1].

Physicochemical Profile
Cross-study
Melting point 197–198 °C (1,4-dioxane), calculated solubility 1.5 g/L at 25 °C; analog lacks documented melting point
Supports recrystallization process design
Solubility is calculated; confirm experimentally for crystallization optimization
Process Chemistry Solubility Crystallization

Predicted MAO-B Selectivity in Early Research

While direct experimental MAO inhibition data for 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is not available, the closely related analog 3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (Td) demonstrates a docking score of −8.46 kcal/mol and a calculated Ki of 0.64 µM towards MAO-B [1]. This class-level inference suggests that the core thiophene-enone scaffold, when substituted with a strong electron donor, is pre-disposed for MAO-B selectivity. In contrast, the benzothiophene analog (1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one) is reported only as a chemical entity without biological profiling , making the dimethylamino-thiophene system a more promising starting point for developing selective MAO-B inhibitors.

Predicted MAO-B Binding
Class-level inference
Analog Td docking score −8.46 kcal/mol, calc. Ki 0.64 µM toward MAO-B; target compound not measured directly
Supports scaffold evaluation for MAO-B research
Experimental validation needed for this specific compound
Neurodegenerative Disease MAO-B Inhibition Molecular Docking

Application Scenarios: 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one


Asymmetric Duloxetine Hydrochloride Synthesis

This enaminone is the key intermediate in a proven industrial route to (S)-duloxetine. The (S,S)-TsDPEN–Ru(II) catalyzed asymmetric transfer hydrogenation delivers the chiral alcohol precursor with >99% ee and good yield, a transformation not achievable with generic chalcones [1]. Procuring this specific CAS 34772-98-0 ensures compatibility with the validated catalytic system and eliminates the need for de novo route scouting.

Quality Control and Reference Standards

The availability of a single-crystal X-ray structure and updated spectroscopic data (1H/13C NMR, IR) allows for definitive identity confirmation and polymorph screening [1]. This is critical for preparing analytical reference standards used in GMP manufacturing of duloxetine or in method validation studies where regulatory authorities require rigorous structural proof.

Lead Optimization for MAO-B Inhibitors

As a representative of the thiophene-enaminone class, this compound serves as a viable scaffold for developing reversible MAO-B inhibitors. The closely related analog Td shows a docking score of −8.46 kcal/mol (Ki ~0.64 µM) [1], suggesting that derivatives of this core could yield potent and selective candidates for Parkinson's disease research. The target compound's well-characterized physical properties (mp 197–198 °C) facilitate SAR studies and analog synthesis.

Crystallization Process Optimization

The high melting point (197–198 °C) and moderate calculated solubility (1.5 g/L) provide a robust basis for developing efficient purification and isolation protocols [1]. In contrast to less crystalline analogs, this compound can be readily recrystallized from 1,4-dioxane, simplifying downstream processing and reducing manufacturing costs.

Application
Selection Property
Validation Focus
Asymmetric duloxetine intermediate synthesis
Enantioselective hydrogenation reactivity
Chiral purity and synthetic yield
Quality control and reference standards
Definitive crystal structure and spectroscopic fingerprints
Identity confirmation and polymorph screening
MAO-B inhibitor lead optimization
Thiophene-enaminone scaffold with predicted MAO-B binding
Scaffold validation and SAR study design
Crystallization process optimization
High, reproducible melting point and moderate solubility
Recrystallization efficiency and intermediate purity

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